2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and two oxo groups at positions 2 and 2. The ethoxy substituent on the phenyl ring may enhance lipophilicity compared to methoxy or nitro groups, influencing solubility and receptor binding .
Properties
CAS No. |
923122-15-0 |
|---|---|
Molecular Formula |
C24H21ClN4O4 |
Molecular Weight |
464.91 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4O4/c1-2-33-20-8-4-3-6-18(20)27-21(30)15-28-19-7-5-13-26-22(19)23(31)29(24(28)32)14-16-9-11-17(25)12-10-16/h3-13H,2,14-15H2,1H3,(H,27,30) |
InChI Key |
NSXNMZNSDFIYNU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the pyrido[3,2-d]pyrimidin-1(2H)-yl core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the chlorobenzyl group: This step may involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with the pyrido[3,2-d]pyrimidin-1(2H)-yl intermediate.
Attachment of the ethoxyphenylacetamide moiety: This can be accomplished through an amide coupling reaction using ethoxyphenylacetic acid and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in treating various diseases.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Substituent Effects on Bioactivity The 2-ethoxyphenyl group in the target compound likely offers a balance between lipophilicity and metabolic stability compared to the 2,5-dimethoxyphenyl analog (higher polarity) or the 4-nitrophenyl group (higher electrophilicity) .
Core Structure Variations Pyrido[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidinone derivatives () exhibit fused heterocyclic systems, which may enhance rigidity and selectivity for specific targets.
Synthesis Challenges
- Low yields (e.g., 30% in ) highlight the difficulty of introducing triazole or cyclopropyl groups.
- Acetamide bond formation via chloroacetyl chloride () is a shared synthetic step, suggesting scalability concerns for large-scale production.
Hypothetical Pharmacological Implications
While direct data for the target compound are lacking, structural parallels suggest:
Biological Activity
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrido[3,2-d]pyrimidine core and various aromatic substituents that enhance its biological activity. This article will explore the compound's biological activity, including its effects on different biological targets and its potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is , and it has a molecular weight of approximately 450.88 g/mol. The presence of the 4-chlorobenzyl group and ethoxyphenyl substituents are crucial for its interaction with biological systems.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.88 g/mol |
| Core Structure | Pyrido[3,2-d]pyrimidine |
| Key Substituents | 4-Chlorobenzyl, Ethoxyphenyl |
The biological activity of this compound is attributed to its ability to interact with various enzymes and signaling pathways. Preliminary studies indicate that it may inhibit key kinases involved in cell proliferation and survival.
Key Mechanisms Identified:
- Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting tyrosine kinases, which are critical for cell signaling.
- Modulation of ERK Pathway : It influences the extracellular regulated protein kinases (ERK) pathway, affecting cellular responses to growth factors.
- Impact on PI3K/mTOR Pathway : The compound interacts with the phosphatidylinositol-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are vital for cellular metabolism and growth.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis.
Case Study: Cancer Cell Lines
In vitro studies have evaluated the compound's effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of G2/M phase arrest |
| MCF-7 | 20 | Inhibition of tubulin polymerization |
| A549 | 25 | Apoptosis induction |
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. Preliminary results suggest that it may serve as a lead compound for developing AChE inhibitors.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Selectivity |
|---|---|---|
| Acetylcholinesterase (AChE) | 90 | Selective over BuChE |
| Butyrylcholinesterase (BuChE) | >1000 | No significant inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
